4-ethyl-N-(4-nitrophenyl)aniline
Description
Properties
IUPAC Name |
4-ethyl-N-(4-nitrophenyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-2-11-3-5-12(6-4-11)15-13-7-9-14(10-8-13)16(17)18/h3-10,15H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRCYIOGBFOYIEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-N-(4-nitrophenyl)aniline can be achieved through a multi-step process. One common method involves the nitration of 4-ethylaniline to form 4-ethyl-2-nitroaniline, followed by a coupling reaction with 4-nitrobenzene. The reaction conditions typically involve the use of strong acids such as sulfuric acid and nitric acid for the nitration step, and a suitable catalyst for the coupling reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and coupling processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the ethyl group may be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Halogenating agents like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 4-ethyl-N-(4-nitrophenyl)benzaldehyde or 4-ethyl-N-(4-nitrophenyl)benzoic acid.
Reduction: 4-ethyl-N-(4-aminophenyl)aniline.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
4-ethyl-N-(4-nitrophenyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to pharmacologically active compounds.
Industry: Utilized in the production of dyes, pigments, and other materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-ethyl-N-(4-nitrophenyl)aniline involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Comparison with Similar Compounds
Structural and Electronic Comparisons
The following table compares 4-ethyl-N-(4-nitrophenyl)aniline with structurally related diarylamines, focusing on substituent effects and electronic properties:
*Data extrapolated from polymer derivatives (e.g., PNETPA for the ethyl variant) in electrochromic studies .
Key Observations:
Band Gap Modulation :
- The ethyl-substituted derivative exhibits the lowest band gap (1.34 eV) among nitrotriphenylamines, attributed to the electron-donating ethyl group enhancing charge transfer efficiency. In contrast, the unsubstituted 4-nitrodiphenylamine has a higher band gap (2.34 eV), limiting its utility in low-energy optoelectronics .
- Methoxy and methyl substituents (e.g., PNMOTPA, PNMTPA) show intermediate band gaps (1.59–2.26 eV), reflecting weaker electron donation compared to ethyl .
Steric and Solubility Effects :
- Ethyl and methoxy groups improve solubility in organic solvents compared to halogenated derivatives (e.g., chloro, bromo), which are prone to crystallization .
- Bulky substituents (e.g., thiophene in NTTPA) increase steric hindrance, reducing polymerization efficiency in conductive polymers .
Optical Performance :
- The ethyl derivative achieves 85% optical contrast in the near-infrared (NIR) region, outperforming methoxy (78%) and nitro-only (65%) analogs. This is critical for applications like smart windows and camouflage coatings .
Biological Activity
4-Ethyl-N-(4-nitrophenyl)aniline is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and toxicology. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves a multi-step process:
- Nitration of 4-Ethylaniline : This step introduces the nitro group to the aromatic ring.
- Coupling Reaction : The nitrated product is then coupled with 4-nitrobenzene in the presence of a catalyst.
The reaction conditions often involve strong acids like sulfuric and nitric acid during nitration, followed by optimized conditions for the coupling reaction to enhance yield and purity.
Biological Properties
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in drug development.
- Anticancer Properties : Its structural similarity to known pharmacologically active compounds raises interest in its potential as an anticancer agent.
The biological activity of this compound is thought to stem from its interaction with various molecular targets within biological systems. The nitro group can undergo bioreduction, forming reactive intermediates that interact with cellular components. This interaction may lead to cytotoxic effects by inhibiting specific enzymes or activating certain pathways .
Case Studies
Several studies have investigated the biological activity and safety profile of nitroanilines, including this compound. Here are notable findings:
- Study on Antimicrobial Activity : A study evaluated the efficacy of various nitroanilines against bacterial strains. Results indicated that compounds with nitro groups exhibited significant antimicrobial activity compared to their non-nitro counterparts.
- Toxicological Assessments : Toxicological evaluations have been performed to assess the safety of nitroanilines. These studies often focus on reproductive and developmental toxicity, highlighting the need for careful assessment due to potential adverse effects associated with nitro-substituted compounds .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structure Characteristics | Notable Biological Activity |
|---|---|---|
| 4-Ethyl-N-(4-aminophenyl)aniline | Amino group instead of nitro group | Potentially less cytotoxic |
| 4-Methyl-N-(4-nitrophenyl)aniline | Methyl group instead of ethyl group | Similar antimicrobial properties |
| 4-Ethyl-N-(3-nitrophenyl)aniline | Nitro group in meta position | Different reactivity profile |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
